![molecular formula C22H22N4O4 B2632453 3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 119784-82-6](/img/structure/B2632453.png)
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
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Overview
Description
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, also known as AC-262,536, is a synthetic compound that has gained significant attention in scientific research in recent years. This molecule belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have potential applications in the treatment of various diseases, including muscle wasting, osteoporosis, and prostate cancer.
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including the specific compound , are integral to medicinal chemistry due to their wide-ranging biological activities. These compounds are found in over 200 naturally occurring alkaloids and are known for their stability and versatility as lead molecules for developing potential medicinal agents. The incorporation of bioactive moieties into the quinazoline nucleus has led to novel compounds with antibacterial activities against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains significant in the journey from lead compound to drug, highlighting the importance of bioavailability in combating antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Anti-colorectal Cancer Activity
Quinazoline derivatives demonstrate significant potential in anticancer applications, particularly against colorectal cancer. These compounds inhibit the growth of cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins. The flexibility of the quinazoline nucleus in developing new analogues with anticancer properties suggests its utility in identifying novel anti-colorectal cancer agents with favorable pharmacokinetic profiles (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Optoelectronic Material Applications
Beyond their biological activities, quinazoline derivatives also find applications in optoelectronic materials. Research on the synthesis and application of these derivatives for electronic devices, luminescent elements, and photoelectric conversion elements has expanded. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
Compounds with a piperazine moiety often interact with various neurotransmitter receptors, including dopamine and serotonin receptors . The quinazoline group could potentially interact with various enzymes or receptors, depending on its specific substitutions .
Mode of Action
The compound might bind to its target receptor or enzyme, causing a conformational change that alters the target’s activity. This could result in an increase or decrease in the production of certain neurotransmitters or other cellular signals .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. They could potentially involve the dopaminergic or serotonergic systems, among others .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, which is crucial for their potential effects on the nervous system .
Result of Action
The cellular and molecular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. This could potentially include changes in neurotransmitter levels, alterations in signal transduction pathways, or other effects .
properties
IUPAC Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15(27)16-6-8-17(9-7-16)24-10-12-25(13-11-24)20(28)14-26-21(29)18-4-2-3-5-19(18)23-22(26)30/h2-9H,10-14H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGBRFCJJBRRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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